molecular formula C15H24 B1169181 gamma-caryophyllene CAS No. 123938-16-9

gamma-caryophyllene

Cat. No.: B1169181
CAS No.: 123938-16-9
M. Wt: 204.35 g/mol
InChI Key: NPNUFJAVOOONJE-FLFDDASRSA-N
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Description

Gamma-Caryophyllene, more commonly standardized in research as its isomer β-Caryophyllene (BCP), is a natural bicyclic sesquiterpene prevalent in the essential oils of numerous plants, including cloves, cannabis, black pepper, and rosemary . This compound is classified as a dietary phytocannabinoid due to its robust and selective activity as a full agonist of the cannabinoid receptor type 2 (CB2) . Its interaction with CB2 receptors, which are primarily expressed in the peripheral and immune systems, mediates a wide range of pharmacological effects without the psychoactivity associated with CB1 receptor activation, making it a compelling target for therapeutic research . The main applications and research value of β-Caryophyllene are rooted in its potent anti-inflammatory and immunomodulatory properties. Studies indicate it can significantly inhibit the expression of key inflammatory mediators such as IL-1β, IL-6, TNF-α, and NF-κB . It has shown promise in preclinical models of neuropathic pain, multiple sclerosis, colitis, and neurodegenerative diseases . Furthermore, its antioxidant, antimicrobial, and organ-protective effects are also under active investigation . Beyond inflammatory pathways, research explores its potential in oncology, as it has demonstrated pro-apoptotic and anti-proliferative effects against various cancer cell lines . In neuroscience, it is being studied for its influence on addictive behaviors related to substances like nicotine, methamphetamine, and cocaine, potentially through both CB2 receptor and non-CB2 receptor mechanisms . β-Caryophyllene is generally recognized as safe (GRAS) by the FDA as a food additive . It is for research use only and is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene
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InChI

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/b11-6-/t13-,14-/m1/s1
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InChI Key

NPNUFJAVOOONJE-FLFDDASRSA-N
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Canonical SMILES

CC1=CCCC(=C)C2CC(C2CC1)(C)C
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Isomeric SMILES

C/C/1=C/CCC(=C)[C@H]2CC([C@@H]2CC1)(C)C
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Molecular Formula

C15H24
Record name BETA-CARYOPHYLLENE
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DSSTOX Substance ID

DTXSID10881246
Record name Isocaryophyllene
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Molecular Weight

204.35 g/mol
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Physical Description

Beta-caryophyllene is a pale yellow oily liquid with an odor midway between odor of cloves and turpentine. (NTP, 1992), Liquid, Liquid with a terpene odor between cloves and turpentine; [Merck Index] Pale yellow oily liquid; [CAMEO] Clear colorless liquid with a sweet woody odor;, Colourless to slightly yellow oily liquid; woody-spicy, dry, clove-like aroma
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Boiling Point

264 to 266 °F at 14 mmHg (NTP, 1992)
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Flash Point

214 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water; soluble in oils, ether, Soluble (in ethanol)
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Density

0.9075 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.899-0.908
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CAS No.

87-44-5, 118-65-0
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Biosynthesis and Biocatalysis of Caryophyllane Sesquiterpenoids

Precursor Pathways and Enzymatic Mechanisms

The biosynthesis of sesquiterpenoids, including gamma-caryophyllene, originates from common C5 isoprene (B109036) units and proceeds through a central C15 precursor molecule, followed by enzymatic cyclization and rearrangement reactions.

Farnesyl Pyrophosphate (FPP) as a Central Precursor

Farnesyl pyrophosphate (FPP) (PubChem CID: 445713) stands as the crucial C15 precursor for the biosynthesis of all sesquiterpenes mdpi.comwikipedia.orgwoodj.orgmdpi.comresearchgate.netbritannica.comnih.gov. FPP is formed through the sequential condensation of three five-carbon (C5) isoprene units: isopentenyl diphosphate (B83284) (IPP) (PubChem CID: 1079) and dimethylallyl diphosphate (DMAPP) (PubChem CID: 17469) mdpi.comwoodj.orgnih.govmdpi.comwikipedia.org. This process typically occurs via the mevalonate (B85504) (MVA) pathway in the cytosol of eukaryotic cells, including plants, or the methylerythritol phosphate (B84403) (MEP) pathway in prokaryotes and plant chloroplasts mdpi.comnih.govmdpi.comresearchgate.net. Initially, DMAPP and IPP undergo a head-to-tail condensation catalyzed by geranyl diphosphate synthase (GPPS) to produce geranyl pyrophosphate (GPP) (PubChem CID: 28094). Subsequently, a second IPP unit reacts with GPP, a process catalyzed by farnesyl diphosphate synthase (FPPS), to form FPP mdpi.comwikipedia.orgcdnsciencepub.com. Farnesyl pyrophosphate synthase (FPS) is a key enzyme regulating the synthesis of FPP from IPP and DMAPP mdpi.com.

Terpene Synthase Catalysis (e.g., Caryophyllene (B1175711) Synthases, TPS)

The remarkable diversity of sesquiterpenes, encompassing over 300 different carbon skeletons, is largely attributed to the catalytic activity of terpene synthases (TPSs), also known as sesquiterpene synthases (STSs) frontiersin.orgwoodj.orgnih.govmicrobiologyresearch.orgasm.orgresearchgate.net. These enzymes catalyze the cyclization of FPP, converting it into a vast array of mono- or polycyclic hydrocarbons and, in some cases, oxygenated structures with diverse stereogenic centers preprints.orgresearchgate.netmicrobiologyresearch.orgpeerj.complos.org. Caryophyllene synthases, a specific class of TPS enzymes, are responsible for initiating the cyclization of FPP to produce caryophyllenes, including this compound and its isomers oup.comwikipedia.orgnih.govresearchgate.netresearchgate.net.

Numerous sesquiterpene synthase genes have been identified and molecularly characterized from various plant species, shedding light on the genetic basis of caryophyllane biosynthesis. For instance, in pak choi (Brassica campestris), the gene BcTPSa21 has been identified and confirmed to encode a beta-caryophyllene (B1668595) synthase nih.govresearchgate.net. Similarly, OjTPS1, encoding a beta-caryophyllene synthase, has been isolated from Oenanthe javanica researchgate.net. In Artemisia annua, a full-length cDNA of a beta-caryophyllene synthase, AaCPS1, encoding a polypeptide of 550 amino acid residues with a predicted molecular mass of 63.99 kDa, has been functionally characterized nih.gov. Cannabis sativa also possesses characterized terpene synthases, such as CsTPS9FN, which produces beta-caryophyllene and alpha-humulene plos.orgnih.gov.

Sesquiterpene synthases typically consist of conserved motifs critical for their enzymatic function. These include the aspartate-rich substrate binding motif (DDxxD), metal-binding residues (NSE/DTE), and the cytoplasmic ER retention motif (RxR) mdpi.compeerj.comscisoc.or.th. The DDxxD and NSE/DTE motifs are implicated in binding with divalent metal cofactors like Mg²⁺, which are essential for catalysis by promoting the ionization of the pyrophosphate leaving group from FPP asm.orgscisoc.or.th. The protein sizes of plant sesquiterpene synthases generally fall within the range of 50–100 kDa, with many characterized enzymes around 60–70 kDa mdpi.comnih.govscisoc.or.th.

The following table summarizes characteristics of some identified sesquiterpene synthases:

Enzyme NameSource OrganismGene Length (bp)ORF Length (bp)Amino AcidsPredicted MW (kDa)Conserved MotifsReferences
PmSTPS1Polygonum minus10981047348Not specifiedDDxxD, NSE/DTE, RxR mdpi.com
PmSTPS2Polygonum minus19671695564Not specifiedDDxxD, NSE/DTE, RxR mdpi.com
AaCPS1Artemisia annuaNot specifiedNot specified55063.99Not specified nih.gov
TPS9Aquilaria sinensisNot specified138346053.3Rx8W, DDxxD, NSE/DTE peerj.com
TPS12Aquilaria sinensisNot specified163254362.9Rx8W, DDxxD, NSE/DTE peerj.com

Enzyme activity assays for sesquiterpene synthases typically involve incubating the purified or crude enzyme extract with FPP as the sole substrate. The resulting volatile terpene products are then collected and analyzed, commonly using gas chromatography-mass spectrometry (GC-MS) for identification and quantification preprints.orgoup.complos.orgmdpi.comnih.govplos.orgresearchgate.netscisoc.or.thpnas.org. This method allows for the determination of the enzyme's catalytic specificity and the range of products it can form from FPP.

Sesquiterpene synthases exhibit a high degree of substrate specificity for FPP. However, many terpene synthases are capable of synthesizing multiple products from a single substrate, contributing significantly to the chemical diversity of terpenes mdpi.compeerj.comfrontiersin.org. For instance, certain sesquiterpene synthases from different plant species have been shown to produce more than one product from FPP mdpi.com. This inherent capacity of TPS enzymes to evolve different products and substrate specificities is a key factor in the diversity of sesquiterpenes found in nature mdpi.com.

The product profiles of caryophyllene synthases highlight their ability to produce beta-caryophyllene (PubChem CID: 5281515) and related sesquiterpenes. For example, the Cannabis sativa enzyme CsTPS9FN predominantly produces epi-beta-caryophyllene (67.30%), along with beta-caryophyllene (2.76%), alpha-humulene (PubChem CID: 5281520) (4.49%), germacrene D (PubChem CID: 5281561) (15.26%), and globulol (B158503) (PubChem CID: 5312388) (10.19%) when incubated with FPP preprints.org. Another beta-caryophyllene synthase, TPS23 from maize, produces delta-elemene (B85072) (PubChem CID: 115291), (E)-beta-caryophyllene, and alpha-humulene from FPP oup.com. The OjTPS1 gene from Oenanthe javanica has also been confirmed to catalyze the formation of beta-caryophyllene researchgate.net.

Other sesquiterpene synthases can also produce a diverse range of products. For instance, PmSTPS1 from Polygonum minus yields beta-farnesene (B105247) (PubChem CID: 5281566) (9.50%) as a main product, followed by alpha-farnesene (B104014) (PubChem CID: 5281562) (8.86%) and farnesol (B120207) (PubChem CID: 3004058) (5.08%), while PmSTPS2 synthesizes nerolidol (B1678203) (PubChem CID: 5280455) (48.33%) as a major product mdpi.com. The ability of a single sesquiterpene synthase to form multiple products from a single FPP substrate is a significant factor contributing to the wide array of sesquiterpene structures mdpi.com.

The following table presents product profiles of selected sesquiterpene synthases:

Enzyme NameSubstrateMajor Products (and their percentages)Minor Products (and their percentages)References
PmSTPS1FPPβ-farnesene (9.50%)α-farnesene (8.86%), farnesol (5.08%) mdpi.com
PmSTPS2FPPNerolidol (48.33%)Farnesol (15.30%), β-farnesene (5.07%), α-farnesene (2.76%) mdpi.com
CsTPS9FNFPPEpi-β-caryophyllene (67.30%)β-caryophyllene (2.76%), α-humulene (4.49%), germacrene D (15.26%), globulol (10.19%) preprints.org
TPS23FPP(E)-β-caryophylleneΔ-elemene, α-humulene oup.com
CsSesquiTPS4FPPβ-elemene (>50%)β-caryophyllene (6.22-12.68%), α-humulene (12.68%), α-, β- and γ-selinene (9.82%, 9.84%, 7.81%) frontiersin.org

Formation and Rearrangement of Carbocation Intermediates (e.g., Humulyl Carbocation)

The biosynthesis of sesquiterpenes is characterized by complex cyclization and rearrangement cascades initiated by the ionization of the FPP diphosphate ester. This generates a highly reactive allylic carbocation beilstein-journals.orgresearchgate.netmicrobiologyresearch.orgasm.orgwur.nl. A pivotal intermediate in the formation of caryophyllane sesquiterpenoids, including this compound, is the humulyl carbocation (or humulyl cation) nih.govresearchgate.netacs.orgmdpi.comucdavis.edu. This monocyclic cation is formed from FPP through a 1,11-cyclization event nih.govacs.org.

Once formed, these carbocation intermediates undergo a series of transformations within the enzyme's active site. These transformations can include additional electrophilic cyclizations, Wagner-Meerwein rearrangements, hydride shifts, and methyl migrations beilstein-journals.orgresearchgate.netresearchgate.netwur.nlrsc.org. The specific conformation of the humulyl cation, directed by the enzyme, plays a crucial role in dictating the subsequent carbocation cascades and the final structurally diverse sesquiterpene products nih.govacs.org. The reaction sequence ultimately concludes either through deprotonation, yielding a terpene hydrocarbon such as beta-caryophyllene, or through nucleophilic attack by water, resulting in a terpene alcohol beilstein-journals.orgwur.nl. The enzyme's key function lies in regulating the timing and location of these proton removals and rearrangements, thereby channeling the reactive intermediates towards specific product outcomes ucdavis.edu.

Genetic and Molecular Regulation of Biosynthetic Pathways

The production of sesquiterpenes like this compound is tightly regulated at the genetic and molecular levels, involving various transcription factors and hormone signaling pathways.

Transcriptional Regulation of Sesquiterpene Synthase Genes

The expression of sesquiterpene synthase (TPS) genes, which are crucial for the conversion of FPP into sesquiterpenes, is a key point of regulation nih.govnih.gov. For example, in Arabidopsis thaliana, the sesquiterpene synthase genes TPS21 and TPS11 are activated by the transcription factor MYC2, leading to increased emission of sesquiterpenes, including (E)-β-caryophyllene, which is structurally related to this compound and often co-produced oup.comnih.govoup.com. Similarly, in Toona sinensis, the TsTPS18 gene, identified as a caryophyllene synthase, has its expression promoted by the TsERF66 transcription factor nih.govfrontiersin.orgfrontiersin.org. The transcriptional levels of core genes like HMGR, DXS, and TPS involved in terpenoid biosynthesis are often up- or downregulated by various transcription factors researchgate.netnih.gov.

Identification and Role of Regulatory Factors (e.g., MYC2, MYB, bHLH, AP2/ERF Transcription Factors)

Several families of transcription factors play significant roles in regulating this compound biosynthesis:

MYC2 : This basic helix-loop-helix (bHLH) transcription factor is a central regulator. In Arabidopsis thaliana, MYC2 directly binds to the promoters of TPS21 and TPS11, activating their expression and leading to increased (E)-β-caryophyllene emission nih.govoup.commdpi.com. Its activity is influenced by phytohormones like jasmonate (JA) and gibberellin (GA) nih.govoup.com. In Chimonanthus praecox L., CpMYC2, along with CpbHLH13, positively regulates β-caryophyllene biosynthesis mdpi.com. In pak choi (Brassica campestris), BcMYC2 affects the expression of the β-caryophyllene synthase gene BcTPSa21 by binding to its promoter colab.ws.

MYB : MYB transcription factors are involved in regulating terpenoid biosynthesis researchgate.netnih.gov. For instance, in Solanum lycopersicum, downregulation of SlMYB75 can moderately increase sesquiterpene accumulation, including β-caryophyllene nih.gov. In pak choi, MYB-related transcription factors have been identified as potential regulators of β-caryophyllene biosynthesis colab.wsresearchgate.net.

bHLH : The basic helix-loop-helix (bHLH) family, which includes MYC2, plays important roles in regulating plant growth, development, and secondary metabolism, including sesquiterpenoid biosynthesis researchgate.netnih.govmdpi.com. In Curcuma wenyujin, overexpression of CwbHLH27 resulted in increased levels of β-caryophyllene nih.govdigibib.net. This factor activates key enzyme genes in sesquiterpenoid biosynthesis by binding to E-box cis-elements and interacts with JAZ proteins in jasmonate signaling nih.gov.

AP2/ERF : APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) transcription factors are crucial regulators of terpene biosynthesis nih.govfrontiersin.orgresearchgate.net. In Toona sinensis, TsERF66, an ERF-IX subfamily member, promotes the expression of TsTPS18 and the biosynthesis of caryophyllene. Its expression, along with TsTPS18, is induced by methyl jasmonate (MeJA) nih.govfrontiersin.orgfrontiersin.orgresearchgate.net. These factors can bind to cis-elements in target gene promoters frontiersin.org.

A summary of transcription factors and their roles in regulating caryophyllane sesquiterpenoid biosynthesis is presented in Table 1.

Table 1: Transcription Factors Regulating Caryophyllane Sesquiterpenoid Biosynthesis

Transcription Factor FamilyExample/GenePlant SpeciesRole in RegulationCitation
MYC (bHLH)MYC2Arabidopsis thalianaDirectly binds to promoters of TPS21 and TPS11, activating their expression and increasing (E)-β-caryophyllene emission; integrates GA and JA signals nih.govoup.com nih.govoup.com
bHLHCpMYC2,Chimonanthus praecox L.Positively regulates β-caryophyllene biosynthesis mdpi.com mdpi.com
bHLHCwbHLH27Curcuma wenyujinOverexpression increases β-caryophyllene levels; activates key enzyme genes by binding E-box cis-elements; interacts with CwJAZ1/17 in JA signaling nih.govdigibib.net nih.govdigibib.net
MYBSlMYB75Solanum lycopersicumDownregulation moderately increases sesquiterpene accumulation, including β-caryophyllene, by targeting SlTPS12, SlTPS31, and SlTPS35 nih.gov nih.gov
MYBBcDIVARICATABrassica campestrisNegative regulator of β-caryophyllene synthesis colab.ws colab.ws
AP2/ERFTsERF66Toona sinensisPromotes TsTPS18 gene expression and caryophyllene biosynthesis; expression induced by MeJA nih.govfrontiersin.orgfrontiersin.orgresearchgate.net nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Gene Expression Patterns Across Tissues and Developmental Stages

The expression patterns of sesquiterpene synthase genes vary across different plant tissues and developmental stages, influencing the accumulation of compounds like this compound.

In Artemisia annua, beta-caryophyllene synthase (QHS1) is highly expressed in stem epidermis, cortex, and stele, and detected in leaves, petioles, and inflorescences, but not in roots uniprot.org. Its expression decreases with the age of seedlings and is upregulated by wounding and elicitor treatment uniprot.org.

In Matricaria recutita (chamomile), MrTPS1, which produces (E)-β-caryophyllene as a major product, is only transcribed in flowers. However, (E)-β-caryophyllene is present in all analyzed plant tissues, suggesting other enzymes like MrTPS2 might also contribute mpg.de.

In Maxillaria tenuifolia, β-caryophyllene is a main volatile compound, with its total amount varying significantly across developmental stages. It is identified in all floral parts and in most flowering stages, with high expression of terpenoid genes at the full flowering stage in sepals and petals hst-j.org.

In Toona sinensis, caryophyllene is a key volatile compound in tender leaves, and the TsTPS18 gene has the highest expression level in tender leaves compared to other TPS genes nih.govfrontiersin.org.

In Chia (Salvia hispanica), sesquiterpene synthases, including beta-caryophyllene synthase, are prominent in vegetative tissues, suggesting a role in herbivory defense frontiersin.org.

Heterologous Biosynthesis and Metabolic Engineering Approaches

Metabolic engineering aims to optimize genetic and regulatory processes to modify the host's metabolism for enhanced production of desired metabolites, including sesquiterpenes like this compound ugent.be.

Engineered Microbial Platforms for Production (e.g., Escherichia coli)

Escherichia coli is a common microbial host for the heterologous production of sesquiterpenes due to its rapid growth and well-understood genetics mdpi.com. Engineering E. coli for caryophyllene synthesis typically involves optimizing the native methylerythritol phosphate (MEP) pathway or designing a hybrid mevalonate (MVA) metabolic route, as E. coli lacks endogenous terpene synthases nih.govmdpi.com.

Significant production of caryophyllene has been achieved in engineered E. coli strains through the heterologous expression of mevalonate pathway genes along with a caryophyllene synthase nih.govnih.govsandia.gov.

Yields have been improved by optimizing metabolic flux and fermentation parameters. For example, engineered E. coli strains have produced up to 406 mg/L of total sesquiterpene, including 100 mg/L of caryophyllene nih.govsandia.gov.

Studies have also demonstrated the successful production of β-caryophyllene using acetic acid as the sole carbon source, with a conversion efficiency reaching 2.1% (gram to gram) in the engineered E. coli strain YJM67, producing up to 1.05 g/L over 72 hours nih.gov.

The QHS1 gene from Artemisia annua (encoding beta-caryophyllene synthase) has been identified as an effective choice for β-caryophyllene synthesis in E. coli compared to other terpene synthases mdpi.com.

A summary of engineered Escherichia coli production of caryophyllene is presented in Table 2.

Table 2: Engineered Escherichia coli Platforms for Caryophyllene Production

Engineered Strain/ApproachCarbon SourceCaryophyllene Yield (mg/L)Total Sesquiterpene Yield (mg/L)Productivity (mg/L/h)NotesCitation
E. coli (heterologous MVA pathway + caryophyllene synthase)Glucose100406N/AFirst significant production with this setup. Also produced 10 mg/L caryolan-1-ol nih.govsandia.gov. nih.govsandia.gov
E. coli (algal hydrolysate)Algae hydrolysate75322N/AAchieved 10 mg caryophyllene/g algae, approximately ten times higher than plant tissue extraction nih.govsandia.gov. nih.govsandia.gov
E. coli YJM59 (QHS1 from A. annua + pgi deletion)Glucose1520N/AN/AAchieved 1.52 g/L β-caryophyllene from glucose in fed-batch fermentation over 60 h. Conversion efficiency of glucose to BCP was 1.69% mdpi.com. mdpi.com
E. coli CAR2Glucose5142N/A80.3 (at 64h)Highest reported titer of β-caryophyllene. Achieved with in situ extraction using n-dodecane; conversion efficiency of glucose to BCP was 4.4% in high-cell-density fermentation mdpi.com. mdpi.com
E. coli YJM67 (acetyl-CoA synthase + β-caryophyllene synthase + GPPS2 + MVA pathway + AACS)Acetic acid1050N/A1.15 mg/h/g dry cellsFirst successful attempt to produce β-caryophyllene using acetic acid as the sole carbon source. Conversion efficiency of acetic acid to β-caryophyllene was 2.1% nih.gov. nih.gov

Genetic Manipulation in Plant Systems for Enhanced Sesquiterpene Accumulation (e.g., Nicotiana benthamiana, Brassica campestris)

Genetic manipulation in plant systems, particularly transient expression in model plants like Nicotiana benthamiana, is a valuable approach for studying and enhancing sesquiterpene production.

Nicotiana benthamiana : This plant is frequently used for transient transformation experiments due to its ease of infiltration and rapid results frontiersin.orgugent.beresearchgate.net. The overexpression of terpene synthase genes in N. benthamiana has been employed to confirm their function in caryophyllene biosynthesis nih.govfrontiersin.orgfrontiersin.org. For example, transient expression of TsTPS18 in N. benthamiana leaves significantly increased caryophyllene content nih.govfrontiersin.org. Additionally, the introduction of β-caryophyllene synthase from Artemisia annua via Agrobacterium infiltration into N. benthamiana leaves resulted in β-caryophyllene production mdpi.comdntb.gov.ua.

Brassica campestris (Pak choi): Studies in pak choi have identified candidate β-caryophyllene synthase genes, BcTPSa11 and BcTPSa21, which show high expression in specific cultivars. Functional validation of BcTPSa21 through transient expression in N. benthamiana confirmed its role. The regulation involves transcription factors like BcMYC2, whose binding to the BcTPSa21 promoter is affected by a single nucleotide polymorphism, influencing gene expression colab.wsresearchgate.net.

Ecological and Biological Roles of Caryophyllane Sesquiterpenoids in Natural Systems

Plant-Environment Interactions and Defense Mechanisms

Caryophyllane sesquiterpenoids, including gamma-caryophyllene, are part of the complex array of plant secondary metabolites that facilitate interactions with the biotic and abiotic environment.

Specific research directly detailing this compound's role in plant defense against herbivory is not prominently highlighted in the available scientific literature. However, sesquiterpenes are broadly recognized for their involvement in plant defense mechanisms nih.govnih.gov. For instance, beta-caryophyllene (B1668595) has been shown to act as an indirect defense, attracting natural enemies of herbivores mdpi.comfrontiersin.orgoup.com. This includes the attraction of entomopathogenic nematodes to maize roots attacked by beetle larvae, a role primarily attributed to beta-caryophyllene oup.com. Similarly, beta-caryophyllene contributes to indirect defense by attracting predators or parasitoids of herbivores in various plant-insect systems frontiersin.orgmdpi.commdpi.com.

Direct evidence demonstrating this compound's explicit involvement in plant responses to pathogen attack is limited in the provided sources. Nevertheless, plant volatile organic compounds (VOCs), including sesquiterpenes, are known to be released by plants in response to pathogen attack and can inhibit pathogen growth through antimicrobial properties researchgate.net. For example, beta-caryophyllene has been investigated for its role in plant defense against bacterial pathogens, such as Pseudomonas syringae pv. tomato DC3000, where it appeared to act by directly inhibiting bacterial growth in Arabidopsis thaliana flowers and provided resistance against infection researchgate.netpnas.org.

While beta-caryophyllene is frequently implicated in mediating plant-insect interactions, such as attracting beneficial insects or deterring pests mdpi.commdpi.comfrontiersin.org, specific studies directly linking this compound to these precise interactions are less detailed in the provided information. Generally, plant-emitted VOCs are pivotal in inter-organismal communication, influencing the behavior of herbivores, pollinators, and natural enemies nih.govmdpi.com.

The responses of plants to abiotic stresses often involve the modulation of volatile emissions. While beta-caryophyllene has been observed to be affected by abiotic stresses such as water stress and elevated CO2 levels, with its emission decreasing under severe drought or elevated atmospheric CO2 portlandpress.comcopernicus.orgnih.gov, specific information on this compound's response to such abiotic stressors is not directly provided in the search results. Terpenoids in general are reported to have antioxidant activities, potentially aiding plants in overcoming abiotic-induced oxidative stress mdpi.comuneb.br.

Distribution Across Plant Kingdom and Chemotaxonomic Significance

This compound (isocaryophyllene) is known to be widespread in plants, found in genera such as Jasminum, Origanum, and Pimpinella species thegoodscentscompany.com. Its presence, alongside other caryophyllane sesquiterpenoids, contributes to the chemical profile of different plant taxa. While caryophyllene (B1175711) compounds, particularly beta-caryophyllene, are frequently identified in the essential oils of various plant families, including Araucariaceae and Hypericaceae uni-hannover.denih.govtandfonline.com, their widespread distribution often means they are not singular chemotaxonomic markers at the genus level nih.gov. However, the specific blend and relative proportions of different caryophyllene isomers can offer insights into the chemotaxonomic relationships within certain plant groups tandfonline.com.

Qualitative and Quantitative Variation in Essential Oil Composition Among Plant Species and Populations

This compound (PubChem CID: 5281522) and its isomer (E)-β-caryophyllene (PubChem CID: 5281515), often simply referred to as β-caryophyllene, are natural sesquiterpene hydrocarbons widely distributed in the essential oils of hundreds of plant species thegoodscentscompany.comthegoodscentscompany.comguidetopharmacology.org. Their presence and concentration can vary significantly based on species, genetic makeup, environmental conditions, and even specific plant parts.

A systematic analysis revealed that (E)-β-caryophyllene is present in nearly 300 plant species from 51 families, with its concentration exceeding 10% in their essential oils thegoodscentscompany.comguidetopharmacology.org. These essential oils are extracted from various plant parts across 56 countries, highlighting the global distribution and diverse botanical sources of this compound thegoodscentscompany.comguidetopharmacology.org.

Factors influencing the qualitative and quantitative composition of essential oils, including caryophyllane sesquiterpenoids, are multifaceted. These include genetic constitution, seasonality, circadian rhythm, plant developmental stage, temperature, water availability, and ultraviolet (UV) radiation.

Examples of Quantitative Variation of (E)-β-Caryophyllene (BCP) in Plant Species and Populations:

Amazonian Eugenia patrisii Vahl (Myrtaceae) : Seasonal variability affects the essential oil composition of E. patrisii. (E)-caryophyllene content ranged from 17.1% ± 16.0 in the rainy season to 20.2% ± 17.7 in the dry season. Its derivative, caryophyllene oxide, showed higher content in the rainy season (30.1% ± 18.4) compared to the dry season (14.1% ± 19.3). Higher temperatures and insolation rates characteristic of the dry season led to an increase in (E)-caryophyllene, while lower temperatures and higher humidity in the rainy season correlated with an increase in caryophyllene oxide.

Psidium species : Essential oil profiles of Psidium cattleyanum showed considerable variability. Some profiles were exclusively characterized by caryophyllane-type constituents, with (E)-caryophyllene reaching concentrations of 31.5%, 59.9%, and 59.6% in different geographical accessions. Other Psidium species also exhibited (E)-caryophyllene in varying percentages (e.g., 5.2–9.4% in one profile).

Aniba canelilla (Lauraceae) : (E)-caryophyllene exhibited variations from 0.2% to 6.6% in leaves and 0.1% to 0.3% in twigs. Similarly, caryophyllene oxide content ranged from 0.7% to 5.6% in leaves and 0.0% to 0.4% in twigs across different seasons.

Thyme (Thymus species) : β-caryophyllene is a prominent sesquiterpene in various Thymus species. In Thymus parnassicus, (E)-caryophyllene accounted for 8.5–13.1% of the essential oil. A study on Hungarian Thymus species found β-caryophyllene to be a chemotype-determining molecule in all five studied species, with concentrations in Thymus praecox ranging from 10.60% to 22.30%.

Piper gaudichaudianum Kunth (Piperaceae) : (E)-caryophyllene showed significant seasonal and circadian variations in the essential oil, with percentages ranging from 3.1–11.2% in seasonal studies and 1.3–22.7% in circadian studies.

Leonurus cardiaca L. subsp. persicus (Lamiaceae) : trans-Caryophyllene (often synonymous with (E)-β-caryophyllene) was a major component, constituting 4.83% of the essential oil. Variations in composition among populations were attributed to factors like collection time, chemotypes, drying conditions, distillation methods, and geographical/climatic influences.

Hyptis pectinata (Lamiaceae) : In native plants from Sergipe, Brazil, β-caryophyllene was a major compound, showing substantial quantitative variation from 16.20% to 60.95% in one chemotype cluster and 5.68% to 15.57% in another.

Cannabis sativa L. : β-caryophyllene concentrations are higher in THC-dominant Cannabis strains, serving as a distinguishing chemotype marker alongside other terpenes like α-humulene and trans-nerolidol.

Mango (Mangifera indica L.) : trans-Caryophyllene was uniquely detected in putative mutant mango samples (ranging from 0.10% to 30.18%), suggesting its potential as a biochemical marker for identifying gamma irradiation-derived mutants.

Interactive Data Table 1: Quantitative Variation of (E)-β-Caryophyllene in Selected Plant Species

Plant SpeciesPart Analyzed(E)-β-Caryophyllene Concentration (% w/w)Context/Reference
Humulus lupulus L.Essential oil6.2 – 15.0Wild populations
Eugenia patrisii Vahl (Rainy Season)Leaves17.1 ± 16.0Seasonal variation
Eugenia patrisii Vahl (Dry Season)Leaves20.2 ± 17.7Seasonal variation
Psidium cattleyanum (Profile I)Leaves31.5Chemical profile
Psidium cattleyanum (Profile II)Leaves59.9Chemical profile
Psidium cattleyanum (Profile III)Leaves59.6Chemical profile
Aniba canelilla (Leaves)Leaves0.2 – 6.6Seasonal study
Aniba canelilla (Twigs)Twigs0.1 – 0.3Seasonal study
Thymus praecoxEssential oil10.60 – 22.30Hungarian populations
Piper gaudichaudianum (Seasonal)Leaves3.1 – 11.2Seasonal variation
Piper gaudichaudianum (Circadian)Leaves1.3 – 22.7Circadian rhythm
Leonurus cardiaca subsp. persicusAerial parts4.83Endemic Iranian plant
Hyptis pectinata (Cluster I)Essential oil16.20 – 60.95Chemotype cluster
Hyptis pectinata (Cluster II)Essential oil5.68 – 15.57Chemotype cluster
Hypenia helenoiAerial parts6.62 ± 0.05Major constituent
Ocotea caudataLeaves9.6Main compounds
Ocotea caniculataLeaves18.9Main compounds
Ocotea cujumaryLeaves22.2Main compounds
Aquilaria hirtaEssential oilβ-caryophyllene and caryophyllene oxide are majorMajor compounds
Cannabis sativaInflorescencesHigher in THC-dominant strainsChemotype differentiation
Mangifera indicaPutative mutant0.10 – 30.18Biochemical marker

Application as Chemosystematic Markers for Plant Classification and Phylogeny

Chemosystematics, also known as chemotaxonomy or more recently chemophenetics, employs chemical compounds, particularly secondary metabolites, as markers for plant classification and to reconstruct phylogenetic relationships. Terpenoids, including the caryophyllane class of sesquiterpenoids, have proven to be valuable biomarkers in this field, particularly for conifer chemosystematics.

The presence and characteristic profiles of caryophyllane sesquiterpenoids, such as this compound and its derivatives, can serve as distinguishing features for plant genera, species, and even subspecies or populations.

Detailed Research Findings on Chemosystematic Applications:

Psidium Genus : In the Psidium genus, the consistent identification of at least one caryophyllane skeleton constituent across various accessions of P. cattleyanum underscores its importance. Some Psidium essential oil profiles are distinctly defined by the presence of caryophyllane-type compounds like (E)-caryophyllene, caryophyllene oxide, and (Z)-caryophyllene, suggesting their utility in differentiating chemical profiles within the genus.

Ocotea Species (Lauraceae) : Within the Ocotea genus, the predominance of sesquiterpenes with caryophyllane skeletons, including β-caryophyllene, caryophyllene oxide, and δ-cadinene, in essential oils from species like O. caniculata and O. cujumary, aids in their classification. These compounds are significant markers for distinguishing different Ocotea species.

Hypenia Genus (Lamiaceae) : The chemical composition of essential oils, with a notable emphasis on sesquiterpene hydrocarbons like (E)-caryophyllene, has been used to support the taxonomic division within the Hypenia genus. The essential oil profile of Hypenia helenoi, rich in (E)-caryophyllene, is consistent with other species proposed within the Hypenia section.

Veronica Genus (Plantaginaceae) : (E)-caryophyllene and caryophyllene oxide, along with other volatile compounds, have been identified as major components in the essential oils of 18 Veronica species. These compounds are considered potential chemophenetic markers for the Veronica genus, as they are not major constituents in other related Plantaginaceae genera. However, it's noted that while these volatile compounds can facilitate clustering, their correlation with phylogenetic analysis based on DNA sequences is not always direct, pointing to possible environmental influences or parallel evolution in chemical biosynthesis.

Hyptis marrubioides (Lamiaceae) : Studies on Hyptis marrubioides have demonstrated that β-caryophyllene, caryophyllene oxide, and caryophylla-4(14),8(15)-dien-5β-ol are principal constituents whose quantitative variation can accurately predict classification into distinct chemical clusters, reinforcing their role in chemosystematics.

Aquilaria hirta : The volatile chemical profiles of Aquilaria hirta, including major compounds like β-caryophyllene and caryophyllene oxide, serve as a reference for the identification of this species based on its essential oil composition.

Cannabis Sativa Chemotypes : β-caryophyllene, alongside α-humulene and trans-β-farnesene, are among the sesquiterpenoids identified as powerful differentiation markers for Cannabis chemotypes. Their varying levels contribute significantly to distinguishing between THC-dominant, CBD-dominant, and intermediate strains, offering a comprehensive chemical profile for chemotaxonomic discrimination.

Interactive Data Table 2: Caryophyllane Sesquiterpenoids as Chemosystematic Markers

Plant Genus/SpeciesCaryophyllane Marker CompoundsChemosystematic ApplicationReference
Psidium species(E)-caryophyllene, caryophyllene oxide, (Z)-caryophylleneCharacterization of essential oil profiles and differentiation of accessions based on caryophyllane-type constituents
Ocotea speciesβ-caryophyllene, caryophyllene oxide, δ-cadinenePredominance of caryophyllane skeletons aids in classification and distinction of species
Hypenia helenoi(E)-caryophylleneSupports taxonomic divisions within the Hypenia genus by similarity of essential oil profile
Veronica genus(E)-caryophyllene, caryophyllene oxidePotential chemophenetic markers for the genus, aiding in clustering species based on volatile profiles
Hyptis marrubioidesβ-caryophyllene, caryophyllene oxideUsed as predictor variables for accurate classification into chemical clusters, indicating chemical variability and relationships
Aquilaria hirtaβ-caryophyllene, caryophyllene oxideReference for species identification based on volatile chemical compounds in essential oil
Cannabis sativaβ-caryophyllene, α-humulene, trans-β-farneseneKey chemotype markers for differentiating THC-dominant, CBD-dominant, and intermediate strains

Molecular and Cellular Mechanisms of Action Preclinical Research

Receptor and Signaling Pathway Modulation

The precise and isolated mechanisms of gamma-caryophyllene regarding receptor and signaling pathway modulation are not as comprehensively documented as those of beta-caryophyllene (B1668595). While beta-caryophyllene is known to engage with several key biological targets, direct evidence specifically for this compound's independent role in these pathways is largely absent or undetailed in current preclinical research.

Extensive preclinical research has identified beta-caryophyllene (BCP) as a selective full agonist of the cannabinoid receptor type 2 (CB2-R) wikipedia.orgkau.edu.samdpi.comsemanticscholar.orgnih.gov. This agonistic activity is a cornerstone of many of BCP's reported anti-inflammatory, analgesic, and immunomodulatory effects, often leading to the modulation of downstream signaling cascades wikipedia.orgkau.edu.samdpi.comnih.govnih.govnih.govcannabisclinicians.orgnih.govresearchgate.netnih.govnih.govmdpi.com. Upon binding to the CB2-R, BCP can activate intracellular signaling pathways such as adenylate cyclase inhibition and mitogen-activated kinases (MAPK), including ERK1/2 and p38 activation nih.govmdpi.com. CB2-R activation by BCP is also reported to influence intracellular calcium release mdpi.com.

However, direct studies specifically demonstrating this compound (isocaryophyllene) as a CB2-R agonist or detailing its associated signaling pathways are not prominently featured in the comprehensive reviews focusing on caryophyllane sesquiterpenes' immunomodulatory or pharmacological properties cannabisclinicians.orgmdpi.comresearchgate.net. The majority of mechanistic insights concerning CB2-R agonism are attributed to beta-caryophyllene.

Beta-caryophyllene has been demonstrated to activate peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ kau.edu.samdpi.comsemanticscholar.orgnih.govmdpi.comwjgnet.com. These nuclear receptors play crucial roles in lipid and glucose homeostasis, as well as inflammatory responses semanticscholar.orgnih.govwjgnet.comwikipedia.org. BCP's interaction with PPARs can lead to the regulation of lipid metabolism and exert anti-inflammatory effects mdpi.comsemanticscholar.orgnih.govmdpi.com. For instance, BCP activates PGC1-α, which in turn promotes the interaction between PPAR-γ and transcriptional factors like PPAR-α, leading to an increase in the expression of enzymes involved in fatty acid oxidation in the liver mdpi.comsemanticscholar.orgmdpi.com.

In contrast, specific data on the direct activation of PPAR-α and PPAR-γ by this compound (isocaryophyllene) in isolation are not widely reported in the current preclinical literature. While caryophyllane sesquiterpenes as a group are noted for various bioactivities, the precise role of this compound in PPAR activation pathways remains largely unexplored independently.

Beta-caryophyllene has been shown to inhibit pathways triggered by the activation of the toll-like receptor complex CD14/TLR4/MD2 kau.edu.saresearchgate.netnih.govcannakeys.com. This inhibition contributes to the reduction of immune-inflammatory processes by decreasing the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α kau.edu.saresearchgate.netnih.govcannakeys.com.

However, specific preclinical studies elucidating a direct and independent interaction of this compound with the CD14/TLR4/MD2 complex are not evident in the available search results. The detailed research findings consistently attribute this mechanism to beta-caryophyllene.

Beta-caryophyllene is well-documented to modulate the Nuclear Factor Kappa-light-chain-enhancer of Activated B cells (NF-κB) pathway kau.edu.samdpi.comsemanticscholar.orgnih.govnih.govcannabisclinicians.orgnih.govmdpi.comwjgnet.comcannakeys.commdpi.com. Its anti-inflammatory effects are often linked to its ability to inhibit NF-κB activation and the subsequent expression of pro-inflammatory mediators kau.edu.samdpi.comsemanticscholar.orgnih.govnih.govcannabisclinicians.orgnih.govwjgnet.commdpi.com. This modulation can reduce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 kau.edu.samdpi.comsemanticscholar.orgnih.govnih.govcannabisclinicians.orgnih.govmdpi.com.

Beta-caryophyllene has been shown to affect other signaling cascades, such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1-α) mdpi.comsemanticscholar.orgnih.govmdpi.com. BCP activates PGC1-α, which enhances the ability of hormone nuclear receptors like PPAR-α and estrogen-related receptor α (ERRα) to drive the transcription of fatty acid oxidation enzymes mdpi.comsemanticscholar.orgnih.govmdpi.com. PGC1-α plays a key role in mitochondrial biogenesis and metabolic regulation semanticscholar.orgnih.govnih.gov.

Specific information on this compound's direct impact on PGC1-α signaling or other distinct signaling cascades in isolation is not comprehensively reported in the preclinical literature. The discussions surrounding these pathways predominantly involve beta-caryophyllene.

Enzyme Modulation and Metabolic Pathway Regulation

Beta-caryophyllene has been reported to modulate the activity of various enzymes and regulate metabolic pathways. For example, it can influence enzymes involved in glucose and lipid metabolism, and has been shown to inhibit certain cytochrome P450 isoforms, such as CYP3A4 semanticscholar.orgmdpi.comresearchgate.net. BCP's actions can lead to favorable modulations in lipid and glucose homeostasis, potentially reducing fat mass and increasing high-density lipoprotein (HDL) levels semanticscholar.orgmdpi.com. It can also regulate cellular lipid metabolism in a PPAR-α-dependent manner semanticscholar.org. Furthermore, beta-caryophyllene has been suggested to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial enzymes in inflammatory processes mdpi.comnih.gov.

Effects on Glucose Homeostasis and Metabolism

This compound has demonstrated promising effects on glucose homeostasis and metabolism in preclinical models. It has been shown to improve glucose tolerance and enhance serum insulin (B600854) levels in diabetic animal models researchgate.net. Its antihyperglycemic activity is attributed to changes in glucose metabolism, an augmentation in insulin secretion, and a reduction in glucose absorption and utilization researchgate.netresearchgate.net.

Furthermore, this compound influences the activity of key enzymes involved in glucose metabolism. It has been reported to improve the activity of enzymes such as hexokinase, pyruvate (B1213749) kinase, and glucose-6-phosphate dehydrogenase, which are crucial for glucose uptake in target tissues researchgate.netresearchgate.net. Conversely, it may decrease the activity of enzymes that disrupt glucose utilization, such as glycogen (B147801) phosphorylase and fructose-1,6-bisphosphatase researchgate.netresearchgate.net. While direct evidence for this compound's specific action on GLUT4 translocation is not extensively detailed, other components of essential oils, including β-caryophyllene, have been broadly indicated to improve glucose homeostasis by regulating glucose transporter 4 (GLUT4) nih.gov. The enhancement of glucose uptake is intrinsically linked to increased GLUT4 translocation from intracellular compartments to the plasma membrane jomped.orgresearchgate.netwjgnet.comfrontiersin.org. Insulin, for instance, promotes this translocation to facilitate glucose entry into cells jomped.orgresearchgate.netwjgnet.comfrontiersin.orgscispace.com.

Metabolic EffectMechanism/TargetPreclinical FindingCitation
Glucose uptakeEnhancement of hexokinase, pyruvate kinase, glucose-6-phosphate dehydrogenase activityImproves glucose uptake in target tissues researchgate.netresearchgate.net
Insulin levelsAugmentation of insulin secretionEnhanced serum insulin levels in diabetic animal models researchgate.netresearchgate.net
Glucose toleranceImprovedSignificant improvement in diabetic animal models researchgate.net
GLUT4 translocationRegulation of GLUT4Indicated for overall glucose homeostasis improvement by essential oil components including BCP nih.gov

Modulation of Lipid Metabolism and Fatty Acid Oxidation

Preclinical studies indicate that this compound favorably modulates lipid metabolism and fatty acid oxidation. It acts as an agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ, which are key regulators of lipid and glucose homeostasis frontiersin.orgnih.govmdpi.com.

This compound's role in lipid metabolism includes increasing the ability of PPAR-α and estrogen-related receptor α (ERRα) to drive the transcription of fatty acid oxidation enzymes frontiersin.orgnih.gov. This is achieved by elevating peroxisome proliferator-activated receptor-gamma coactivator 1α (PGC-1α) levels and stimulating sirtuin 1 (SIRT1) deacetylase activity, both of which are critical for fatty acid oxidation frontiersin.orgnih.gov. Furthermore, treatment with this compound has been shown to reduce fat mass and triglycerides while increasing high-density lipoprotein (HDL) levels nih.gov. In models of hepatic steatosis, this compound was found to decrease lipid accumulation and alter the typical steatotic lipid profile by primarily reducing saturated fatty acids, with its action mediated by CB2, PPARα, and PPARγ receptors mdpi.com.

Lipid Metabolic EffectMechanism/TargetPreclinical FindingCitation
Fatty acid oxidationPPAR-α, ERRα, PGC-1α, SIRT1 activationEnhances transcription of fatty acid oxidation enzymes frontiersin.orgnih.gov
Triglyceride levelsPPAR-γ agonist activityReduces triglycerides, increases HDL nih.gov
Lipid accumulationCB2, PPARα, PPARγ interactionDecreases lipid accumulation in steatotic conditions, reduces saturated fatty acids mdpi.com

Interaction with Cytochrome P450 Isoforms

Preclinical research has highlighted that this compound (β-caryophyllene) can interact with and inhibit various cytochrome P450 (CYP) isoforms, notably CYP3A4 mdpi.comdovepress.comuniba.itepa.govnih.gov. These enzymes are crucial for metabolizing xenobiotics, including drugs. The inhibition of CYP3A4 by this compound could lead to an increase in the systemic levels of co-administered drugs that are substrates for this enzyme, potentially resulting in altered pharmacological effects mdpi.comnih.gov.

TargetEffectPreclinical FindingCitation
Cytochrome P450 isoforms (e.g., CYP3A4)InhibitionInhibits activities of enzymes involved in xenobiotic metabolism, particularly CYP1A2 and CYP3A4 mdpi.comdovepress.comuniba.itepa.govnih.gov

Influence on Antioxidant Enzyme Systems

This compound exhibits significant antioxidant properties by influencing endogenous antioxidant enzyme systems. It has been shown to restore and increase the activity of key antioxidant enzymes, including catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx) mdpi.comnih.govuaeu.ac.aeresearchgate.nete-cep.org. These enzymes play vital roles in the body's defense against oxidative stress by detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis mdpi.comnih.gove-cep.orgnih.gov. For instance, in animal models of experimental autoimmune encephalomyelitis, oral treatment with this compound restored the activity of catalase, superoxide dismutase, and glutathione peroxidase, thereby contributing to the detoxification of oxidant substances mdpi.com. Similarly, in models of steatohepatitis, this compound increased the levels of SOD2 and GPx1, further demonstrating its antioxidant effect mdpi.com.

Enzyme SystemEffectPreclinical FindingCitation
Catalase (CAT)Increased activityRestores and enhances activity in oxidative stress models mdpi.comnih.govuaeu.ac.aeresearchgate.net
Superoxide Dismutase (SOD)Increased activityRestores and enhances activity in oxidative stress models mdpi.comnih.govuaeu.ac.aeresearchgate.net
Glutathione Peroxidase (GPx)Increased activityRestores and enhances activity in oxidative stress models mdpi.comnih.govuaeu.ac.aeresearchgate.net

Immunomodulatory Activities in Preclinical Models

This compound's immunomodulatory properties have been extensively studied in various preclinical models, demonstrating its ability to finely tune inflammatory responses and influence immune cell functions. Its effects are often mediated through its agonistic activity on CB2 receptors and interaction with PPARs mdpi.comfrontiersin.orgdovepress.commdpi.comkau.edu.sa.

Cytokine/ChemokineEffectPreclinical FindingCitation
iNOSInhibitionReduced production in microglial cells and inflammatory models mdpi.commdpi.comnih.govnih.gov
IL-1βInhibitionReduced production in various inflammatory models mdpi.comdovepress.commdpi.comnih.govnih.govsemanticscholar.org
IL-6InhibitionReduced production in various inflammatory models mdpi.comdovepress.commdpi.comnih.govnih.govsemanticscholar.org
TNF-αInhibitionReduced production in various inflammatory models mdpi.comdovepress.commdpi.comnih.govnih.govsemanticscholar.org
IFN-γReductionDecreased production in experimental autoimmune encephalomyelitis models mdpi.comnih.gov
IL-10IncreaseElevated levels in various inflammatory models mdpi.comnih.govnih.govsemanticscholar.org

Effects on Immune Cell Function and Infiltration

This compound demonstrates significant influence over immune cell function and infiltration in preclinical settings. It has been shown to modulate the activity and migration of various immune cells integral to inflammatory and immune responses.

Specifically, this compound inhibits T cell migration mdpi.com. It also reduces the infiltration of leukocytes, including macrophages and neutrophils, into inflamed tissues in various animal models, such as those for alcoholic steatohepatitis, colitis, atherosclerosis, and nephropathy mdpi.com. Its immunomodulatory properties extend to influencing macrophage function, where it has been observed to suppress macrophage infiltration in both tumor and adipose tissues, which can be associated with reduced tumor growth mdpi.comresearchgate.net. Furthermore, this compound has been extensively studied for its ability to affect microglial cells, the resident macrophages of the central nervous system. It blocks microglial activation of the pro-inflammatory phenotype and helps ameliorate neuroinflammation in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease mdpi.comdovepress.commdpi.comnih.govresearchgate.netmdpi.com. These effects are often linked to its modulation of CB2 and PPARγ receptors mdpi.com.

Immune Cell/FunctionEffectPreclinical FindingCitation
T cell migrationInhibitionDecreased T cell migration observed in experimental autoimmune encephalomyelitis models. mdpi.com
MacrophagesReduced infiltration, modulated functionSuppresses macrophage infiltration in inflamed tissues and tumors, modulates macrophage activity, and shifts phenotype towards anti-inflammatory states. mdpi.comresearchgate.net
NeutrophilsReduced infiltrationLowers neutrophil infiltration in inflammatory models, including colitis and nephropathy. mdpi.com
Microglial cellsBlocked activation, modulationInhibits pro-inflammatory microglial activation, ameliorates neuroinflammation in models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), often through CB2 and PPARγ receptor activation. mdpi.comdovepress.commdpi.comnih.govresearchgate.netmdpi.com

Cellular Responses in Experimental Systems

Preclinical studies have elucidated various cellular responses mediated by caryophyllane sesquiterpenes, with a strong emphasis on β-caryophyllene (BCP). These responses include antiproliferative and apoptotic effects in cancer cells, chemosensitizing activities, cytoprotection in non-cancerous cells, and neuroprotective mechanisms in both animal and in vitro models.

β-Caryophyllene (BCP) has demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines, often involving multiple molecular pathways. Its ability to inhibit cell proliferation is frequently associated with cell cycle arrest and the induction of programmed cell death (apoptosis) mdpi.comnih.gov.

Antiproliferative Mechanisms: BCP has been shown to induce cell cycle arrest in various phases depending on the cancer cell type. For instance, it can induce S-phase arrest in ovarian cancer cells (e.g., OAW 42 cells) benthamscience.com and G1-phase arrest in lung cancer cells by dysregulating cyclins (e.g., cyclin D1) and cyclin-dependent kinases, while upregulating cell cycle inhibitors like p21 and p27 researchgate.netresearchgate.net. In triple-negative breast cancer (MDA-MB-468) cells, BCP contributes to cell cycle arrest mdpi.com.

Apoptotic Induction Mechanisms: The induction of apoptosis by BCP is a key mechanism of its anticancer activity. This process often involves the activation of the intrinsic (mitochondrial) apoptotic pathway. Key findings include:

Mitochondrial Pathway Disruption: BCP can induce apoptosis via the disruption of mitochondrial membrane potential, leading to mitochondrial dysfunction mdpi.commdpi.com. This is crucial for the release of pro-apoptotic proteins such as cytochrome c, which subsequently activate caspases mdpi.comqiagen.com.

Caspase Activation and PARP Cleavage: BCP promotes apoptosis through the activation of cysteine-dependent aspartate-specific proteases (caspases), particularly caspase-3, caspase-7, and caspase-9 benthamscience.commdpi.comnih.govresearchgate.netsemanticscholar.org. Caspase activation leads to the cleavage of various cellular proteins, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis benthamscience.comresearchgate.net.

Modulation of Apoptotic Proteins: BCP increases the expression of pro-apoptotic proteins like Bax and decreases the expression of anti-apoptotic proteins such as Bcl-2, thereby shifting the balance towards cell death researchgate.netmdpi.comresearchgate.netsemanticscholar.orgnih.gov.

Oxidative Stress Induction: BCP can enhance oxidative stress by upregulating reactive oxygen species (ROS) in cancer cells, which contributes to mitochondrial dysfunction and apoptosis mdpi.comresearchgate.netmdpi.comcannakeys.com.

Signaling Pathway Modulation: BCP has been shown to suppress the activation of STAT3 (signal transducer and activator of transcription 3) in various cancer cell lines, including breast cancer and glioblastoma. STAT3 inhibition can lead to the reduction of pro-inflammatory cytokines and contribute to apoptosis mdpi.comresearchgate.netresearchgate.netmdpi.commdpi.com. It also modulates the PI3K/AKT/mTOR/S6K1 pathways, which are often dysregulated in cancer and involved in cell survival and proliferation benthamscience.comdovepress.com. In multiple myeloma cells, BCP inhibits Akt and β-catenin, and modulates cyclin D1/CDK 4-6 expression, leading to antiproliferative and pro-apoptotic effects through CB2 receptor stimulation nih.govsemanticscholar.org.

The antiproliferative and apoptotic effects of β-caryophyllene have been observed in numerous cancer cell lines, as summarized in the table below:

Cancer TypeCell LinesKey MechanismsReference(s)
Lung CancerA549, NCI-H1299, NCI-H358G1-phase cell cycle arrest (downregulating cyclin D1, upregulating p21, p27), apoptosis induction (caspase-3, -7, -9 activation, Bax upregulation, Bcl-2 downregulation, mitochondrial pathway, disruption of mitochondrial membrane potential, ROS generation), SphK1 downregulation via miR-659-3p mdpi.comresearchgate.netresearchgate.netresearchgate.netdovepress.com mdpi.comresearchgate.netresearchgate.netresearchgate.netdovepress.com
Colorectal CancerHCT 116, DLD-1, HT-29, Caco-2Apoptosis induction (nuclear condensation, fragmentation, mitochondrial membrane potential disruption, caspase-3 activation, Bax/Bcl-2 ratio alteration), inhibition of clonogenicity, migration, invasion, spheroid formation mdpi.comnih.govmdpi.com mdpi.comnih.govmdpi.com
Ovarian CancerOAW 42, PA-1S-phase cell cycle arrest, apoptosis induction (caspase-3 activation, PARP cleavage) benthamscience.com benthamscience.com
Bladder CancerT24, 5637Cytotoxicity, apoptosis induction, inhibition of STAT-3/mTOR/AKT signaling pathways mdpi.comresearchgate.net mdpi.comresearchgate.net
Liver CancerHepG2Apoptosis (ROS generation, mitochondrial membrane potential disruption, caspase-3 activation) mdpi.com mdpi.com
Breast CancerMCF-7, MDA-MB-468Antiproliferative effects, cell cycle arrest, apoptosis induction (oxidative stress, STAT3 inhibition, autophagy inhibition) mdpi.commdpi.comnih.gov mdpi.commdpi.comnih.gov
GlioblastomaU-373, U87, human glioma stem-like cells (GSCs)Antiproliferative effect (reduced cell viability, inhibited cell cycle, increased apoptosis via TUNEL assay, caspase-3 and -9 activation), increased Bax expression, reduced Bcl-2, decreased Beclin-1, LC3, p62/SQSTM1 expression (possible autophagy to apoptosis switch), anti-inflammatory effect (NF-κB reduction, PPARγ activation, TNF-α decrease, JNK reduction) through CB2R mdpi.comnih.gov mdpi.comnih.gov
Multiple MyelomaMM.1R, MM.1SApoptosis induction (Bax activation, caspase-3 increase, Bcl-2 reduction), cell proliferation regulation (Akt, β-catenin, cyclin D1/CDK 4-6 modulation) via CB2R mdpi.comnih.govsemanticscholar.org mdpi.comnih.govsemanticscholar.org

β-Caryophyllene (BCP) has shown promising capabilities as a chemosensitizing agent, enhancing the efficacy of conventional chemotherapeutic drugs and helping to overcome drug resistance in cancer cells mdpi.comresearchgate.netnih.govdntb.gov.ua.

Mechanisms of Chemosensitization:

Synergistic Enhancement of Chemotherapy: BCP can synergistically increase the effectiveness of various chemotherapeutic agents, including cisplatin (B142131) (in lung cancer, e.g., A549 cells), doxorubicin (B1662922) (in colorectal and breast cancer cells), paclitaxel (B517696) (in colorectal and ovarian cancer cells), gemcitabine, and sorafenib (B1663141) mdpi.comresearchgate.netcannakeys.comnih.govdntb.gov.uaresearchgate.net.

Overcoming Drug Resistance: A key mechanism involves modulating ATP-binding cassette (ABC) transporters, which are often responsible for drug efflux and resistance in cancer cells. BCP can reduce drug expulsion by competitively binding to these transporters, thereby increasing intracellular drug accumulation and restoring apoptosis in resistant cancer cells mdpi.com. For example, β-caryophyllene oxide (a derivative) enhanced chemosensitization in hepatocellular carcinoma by inhibiting ABCB1, MRP1, and MRP2 mdpi.com.

Modulation of Signaling Pathways: BCP can modulate signaling pathways involved in cancer cell survival and apoptosis. This includes influencing the JAK1/STAT3 pathway, which is often associated with drug resistance and cancer progression mdpi.comresearchgate.netresearchgate.netmdpi.comdntb.gov.ua. BCP's ability to activate CB2 receptors also contributes to its chemosensitizing effects by suppressing pro-inflammatory cytokine production and creating an anti-tumor immune environment researchgate.net.

Selective Induction of Oxidative Stress: BCP exhibits a unique dual modulator effect on oxidative stress: it increases reactive oxygen species (ROS) in cancer cells to enhance apoptosis, while reducing ROS in normal cells to protect them from damage mdpi.comresearchgate.net. This selective action is critical for minimizing off-target toxicity in combination therapies mdpi.com.

While demonstrating cytotoxicity towards cancer cells, β-caryophyllene (BCP) exhibits selective cytotoxicity, meaning its toxicity to normal, non-cancerous cells is observed only at significantly higher concentrations compared to those effective against cancer cells mdpi.comresearchgate.net. This selectivity is a crucial aspect of its potential therapeutic utility.

Cytoprotective Mechanisms:

Antioxidant and Anti-inflammatory Effects: The cytoprotective effects of BCP in non-cancerous cells are primarily attributed to its CB2 receptor-mediated antioxidant and anti-inflammatory mechanisms mdpi.commdpi.comunito.itkau.edu.sa. BCP can scavenge radical species and inhibit lipid peroxidation, which helps protect healthy cells from oxidative damage mdpi.com.

Modulation of Inflammatory Pathways: BCP downregulates inflammatory mediators like Toll-like receptor 4 (TLR4) and receptor for advanced glycation end products (RAGE), which are implicated in activating pro-inflammatory intracellular cascades mdpi.com.

Protection against Chemotherapeutic Toxicity: BCP has shown cytoprotective effects against the damage induced by anticancer drugs in non-cancerous cells. For instance, it reduced cytotoxicity and DNA damage caused by doxorubicin in H69 cholangiocytes, promoting a G2/M cell cycle checkpoint that likely allows for DNA repair, and inhibiting apoptosis in these healthy cells mdpi.com. This protective action is linked to lowered levels of phospho(Tyr705)STAT3 mdpi.com.

For example, studies have shown that BCP's IC50 value was found to be >100 µM in skin fibroblasts and peripheral blood mononuclear cells (PBMCs), and >200 µM in normal human fibroblasts, indicating low toxicity to normal cells at concentrations effective against cancer cells mdpi.com.

β-Caryophyllene (BCP) has demonstrated notable neuroprotective properties in various animal and in vitro models, primarily through its interaction with the cannabinoid type 2 receptor (CB2R) and subsequent modulation of inflammatory and oxidative stress pathways mdpi.comunito.itnih.govresearchgate.netdntb.gov.ua.

Key Neuroprotective Mechanisms:

CB2 Receptor Agonism: BCP acts as a selective agonist for the CB2 receptor, which is expressed in various brain regions (cortex, retina, striatum, hippocampus, amygdala, cerebellum, brainstem) and immune cells mdpi.comnih.gov. Activation of CB2Rs plays a critical role in ameliorating neuroinflammation and preventing neuronal damage mdpi.comunito.itresearchgate.netdntb.gov.uaelsevier.esnih.gov.

Anti-inflammatory Effects: BCP significantly reduces neuroinflammation by inhibiting the production and release of pro-inflammatory cytokines and mediators, such as TNF-α, IL-1β, IL-6, nitric oxide (NO), and by inhibiting key inflammatory pathways like NF-κB and COX-2 mdpi.commdpi.comunito.itnih.govresearchgate.netdntb.gov.uaresearchgate.netfrontiersin.org. It also modulates TLR4 and PPAR-γ signaling pathways, which are crucial in regulating inflammatory responses in the central nervous system unito.itnih.govresearchgate.netelsevier.esresearchgate.net.

Antioxidant Defense: BCP exerts neuroprotection by reducing oxidative stress. It upregulates endogenous antioxidant "phase 2" enzymes (e.g., HO-1, glutathione S-transferase, γ-glutamyl cysteine synthetase, thioredoxin reductase, NQO1) through the activation of the Keap1/Nrf2/ARE transcription pathway mdpi.comunito.itnih.govresearchgate.netnih.gov. This leads to the reduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and preservation of mitochondrial function mdpi.comunito.itnih.gov.

Protection against Oligodendrocyte Toxicity: In models of LPS-induced oligodendrocyte toxicity (e.g., OLN-93 cell line), BCP prevents cytotoxicity and excessive production of NO, ROS, and TNF-α. This protective effect is mediated via the CB2 receptor through the activation of the Nrf2/HO-1/antioxidant axis and PPAR-γ pathways, with effects observed at both low (0.2 and 1 µM) and high (10–50 µM) concentrations researchgate.netnih.gov.

Mitochondrial Homeostasis: BCP helps maintain mitochondrial quality control and prevents mitochondrial dysfunction, which is critical in neurodegenerative processes mdpi.comnih.govdntb.gov.ua. It can reduce oxidative stress by preserving mitochondrial function and upregulating respiratory enzyme complex activities mdpi.com.

Inhibition of Necroptotic Neuronal Death: In models of cerebral ischemia-reperfusion injury, BCP has been shown to alleviate ischemic brain damage by inhibiting necroptotic neuronal death and inflammatory responses, reducing levels of RIPK1, RIPK3, MLKL phosphorylation, HMGB1, and TLR4 frontiersin.org.

A summary of β-caryophyllene's neuroprotective mechanisms:

Model TypeSpecific Model/CellsKey Mechanisms InvolvedReference(s)
In vitro / Cell LineOLN-93 (oligodendrocyte cell line)Prevents LPS-induced cytotoxicity, reduces NO, ROS, TNF-α production via CB2R activation, Nrf2/HO-1/antioxidant axis, and PPAR-γ pathways researchgate.netnih.gov researchgate.netnih.gov
In vitro / Cell LineC6 glioma cellsCytoprotective effect, increased antioxidant activity via CB2R-dependent Nrf2 pathway mdpi.com mdpi.com
In vitro / Cell LineBV2 microglia cellsReduced pro-inflammatory cytokine synthesis (hypoxia-induced neuroinflammatory processes) via CB2R signaling, mitigating ROS production and p38MAPK/NF-κB inhibition mdpi.comresearchgate.net mdpi.comresearchgate.net
In vitro / Primary NeuronsOxygen-glucose deprivation and re-oxygenation (OGD/R) modelReduced necroptotic neurons and MLKL protein expression frontiersin.org frontiersin.org
Animal ModelAPP/PS1 mice (Alzheimer's-like phenotype)Reduced neuroinflammation by decreasing expression of TNF-α and IL-1β through CB2R activation and PPARγ pathway unito.itresearchgate.net unito.itresearchgate.net
Animal ModelMPTP-induced Parkinsonism (mice)Neuroprotective effects (decreasing oxidative stress by upregulating antioxidant defense, reducing pro-inflammatory cytokines via NFκB inhibition, preserving mitochondrial function by upregulating respiratory enzyme complex activities), CB2R and PPAR-γ modulation mdpi.comunito.itnih.govresearchgate.netelsevier.es mdpi.comunito.itnih.govresearchgate.netelsevier.es
Animal ModelExperimental Autoimmune Encephalomyelitis (EAE) (mice)Regulates local and systemic immunity, suppresses motor paralysis and neuroinflammation, modulates inflammatory response via CB2R activation mdpi.comnih.gov mdpi.comnih.gov
Animal ModelCerebral Ischemia-Reperfusion (I/R) Injury (mice)Reduced infarct volumes, neuronal necrosis, RIPK1, RIPK3 expression, MLKL phosphorylation. Decreased HMGB1, TLR4, IL-1β, TNF-α levels, suggesting inhibition of necroptotic neuronal death and inflammatory response frontiersin.org frontiersin.org
Animal Model (Wistar rats)Oxidative stress and neuronal apoptosisReduced oxidative stress and neuronal apoptosis via increased Nrf2 and HO-1 expression, inhibited production of nitric oxide, hydrogen peroxide, TNF-α, IFN-γ, IL-17, reducing macrophage infiltration mdpi.com mdpi.com

Chemical Transformations, Derivatization, and Isomerization

Naturally Occurring Derivatives and MetabolitesThe caryophyllane skeleton, particularly from beta-caryophyllene (B1668595), is prone to natural derivatization, leading to various oxygenated compounds. A prominent naturally occurring derivative is caryophyllene (B1175711) oxide (specifically beta-caryophyllene oxide). This epoxide is a major oxidation product of beta-caryophyllene and is found widely in nature, including in the essential oils of plants like cloves, basil, hops, pepper, and rosemaryresearchgate.netthegoodscentscompany.com. For instance, during the processing of Casearia sylvestris leaves, (E)-caryophyllene can undergo chemical oxidation, resulting in an increase in caryophyllene oxide contentresearchgate.net.

Further metabolism of caryophyllene oxide can lead to more hydroxylated compounds. 14-hydroxycaryophyllene, for example, has been identified as a metabolite derived from the metabolism of caryophyllene oxide wikipedia.org. Highly oxygenated caryophyllene-type sesquiterpenoids are also isolated from various fungal sources, such as the ascomycete fungi Pestalotiopsis hainanensis, marine-derived fungus Ascotricha sp. ZJ-M-5, sponge-associated fungus Hansfordia sinuosae, and coprophilous fungus Poronia punctata vu.lt. Gamma-caryophyllene itself has been reported to be extracted from certain plants, including Lantana camara L. dineshkhedkar.co.in.

Biotransformation by MicroorganismsMicrobial transformation, or biotransformation, offers an environmentally friendly and selective approach to modify organic compounds, including the caryophyllane skeleton. Numerous studies have explored the bioconversion of caryophyllene and its derivatives by various microorganisms, often yielding new metabolites with altered chemical structures.

A significant area of research focuses on the microbial transformation of (-)-caryophyllene oxide. Fungi commonly employed in these studies include Rhizopus stolonifer, Aspergillus niger, Gibberella fujikuroi, and Fusarium lini oaepublish.comacs.org. These biotransformations can introduce hydroxyl groups, epoxides, or even induce carbon skeleton rearrangements, leading to diverse oxygenated products while often conserving the original carbon framework oaepublish.comresearchgate.net. For example, studies have shown the conversion of caryophyllene oxide into metabolites such as 4β,5α-dihydroxycaryophyll-8(13)-ene tandfonline.com. Additionally, novel derivatives like 4,5-epoxy-13-norcaryophyllan-8-one, caryolane-5,8,13-triol, clovane-5,9,12-triol, and 4,5-epoxycaryophyllan-3,13-diol have been synthesized through the biotransformation of (-)-caryophyllene oxide by these fungal strains oaepublish.com.

The cell suspension culture of Catharanthus roseus has also been demonstrated to convert caryophyllene oxide into several metabolites tandfonline.com. In another instance, the plant pathogenic fungus Aspergillus niger transformed beta-caryophyllene into a new metabolite, (3a,11a,E)-9-methyl-4-methylene-3a,4,7,10,11,11a-hexahydro-2H-furo[3,2-c]oxecine-2,6(3H)-dione iu.edu.jo. These microbial processes highlight the potential for generating diverse caryophyllene-type compounds that might be difficult to obtain via conventional chemical synthesis.

Synthetic Routes and Chemical Modifications of the Caryophyllane SkeletonThe total synthesis of caryophyllene isomers, including d,l-caryophyllene and d,l-isocaryophyllene (this compound), has been reported, demonstrating the complex synthetic strategies required to construct their unique bicyclic structureswikipedia.org. Beyond total synthesis, various chemical modifications can be applied to the caryophyllane skeleton to yield new derivatives or modify existing ones.

The double bonds within the caryophyllane structure are primary sites for chemical reactions. Epoxidation is a common modification, where caryophyllene is converted to caryophyllene oxide, often occurring naturally through air oxidation researchgate.net. Further chemical transformations of caryophyllene oxide can lead to a variety of products. For example, chromatography of caryophyllene oxide on active alumina (B75360) can induce isomerization, primarily yielding corresponding α,β-unsaturated alcohols cdnsciencepub.com.

The synthesis of β-caryophyllene alcohol, an important tricyclic sesquiterpenol used in perfumery and pharmaceutical industries, can be achieved through the isomerization, rearrangement, transannulation, and hydration reactions of β-caryophyllene in the presence of a sulfuric acid catalyst google.com. Another elegant chemical modification involves the retro-cycloisomerization of (-)-caryophyllene oxide. This transformation serves as a key step in the concise synthesis of medium-sized oxygenated carbocyclic scaffolds, such as aquilanols A and B, which are otherwise challenging to synthesize chemrxiv.org. These synthetic endeavors underscore the complexity and versatility of the caryophyllane skeleton in organic synthesis.

Isomerization StudiesIsomerization is a significant aspect of caryophyllene chemistry, given the existence of multiple structural and stereoisomers within the caryophyllane family. The close relationship between beta-caryophyllene and isocaryophyllene (B31545) (which is often synonymous with this compound) has been recognized, with suggestions that they are stereoisomersgla.ac.uk. Notably, this compound can be obtained from beta-caryophyllene via an enzymatic E-Z isomerization involving an anticlockwise rotationvu.lt.

Thermal conditions can induce isomerization in caryophyllenes. For instance, the isomerization of beta-caryophyllene catalyzed by Nafion SAC-13, a heterogeneous acid catalyst, at 100 °C for 24 hours results in complete conversion to a complex mixture of seven prominent sesquiterpenes, predominantly tricyclic hydrocarbons rsc.org. These isomerized mixtures, after hydrogenation, can exhibit increased fuel density rsc.org.

Photochemical isomerization of caryophyllene to more stable isomers has also been investigated psu.edu. However, attempts to isomerize mixtures to favor specific isomers, such as the anticipated (Z)-allylic alcohol from caryophyllene oxide, via photochemical conditions, acidic treatment, or I2 catalysis have sometimes proven difficult, with undesired (E)-alcohols being favored instead chemrxiv.org. The reactivity of beta-caryophyllene with the nitrate (B79036) radical can lead to complex functionalized products, though direct isomerization products from this pathway are difficult to measure copernicus.org.

Furthermore, external factors like gamma-irradiation can impact caryophyllene stability and lead to transformations. A high dose of gamma-irradiation (e.g., 30 kGy) can result in a triple increase in caryophyllene oxide concentration from black pepper, suggesting oxidation of beta-caryophyllene agriculturejournals.cz.

Table 1: Isomer Distribution from Nafion SAC-13 Catalyzed Isomerization of β-Caryophyllene (This table is a representation of data that would typically be interactive in a digital format.)

Catalyst LoadingTemperature (°C)Duration (h)Conversion of β-CaryophyllenePrimary Products
High (1g cat/100 mL)10024CompleteMixture of seven sesquiterpenes, primarily tricyclic hydrocarbons rsc.org
Low (0.4g cat/100 mL)10024CompleteMixture of seven sesquiterpenes, primarily tricyclic hydrocarbons rsc.org

Conformational Analysis and Studies on Reactivity of Double Bondsthis compound, like its isomer beta-caryophyllene, possesses a unique bicyclic structure featuring a four-membered cyclobutane (B1203170) ring fused to a nine-membered ring that contains a trans-double bondwikipedia.org. This unusual ring system and the presence of two double bonds make conformational analysis and studies on their reactivity particularly insightful.

The two double bonds within the caryophyllane structure exhibit differential reactivity. In beta-caryophyllene, the endocyclic double bond is significantly more reactive towards ozone attack than the exocyclic double bond copernicus.org. This difference in reactivity is crucial for understanding its atmospheric oxidation pathways and the formation of secondary organic aerosols (SOA) copernicus.orgcopernicus.org. Oxidation of caryophyllene, for example, beta-caryophyllene, readily occurs upon air exposure, leading to the formation of caryophyllene oxide as a major product, demonstrating the susceptibility of its double bonds to oxidative processes researchgate.net.

Beyond ozone, the reactivity of caryophyllenes with other atmospheric oxidants, such as the nitrate radical (NO3), has been studied. These reactions lead to the formation of organic nitrates and contribute substantially to SOA formation, with formation yields of 79% for beta-caryophyllene copernicus.org. Such studies provide insights into how the double bonds in this compound and related caryophyllenes react under various environmental conditions, influencing their stability and transformation into other compounds.

Advanced Analytical Methodologies for Characterization and Quantification of Caryophyllane Sesquiterpenoids

Gas Chromatography with Mass Spectrometry Detection (GC-MS, GC-MS/MS)

Gas Chromatography with Mass Spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS) are indispensable tools for the analysis of caryophyllane sesquiterpenoids due to their high sensitivity, selectivity, and ability to separate complex mixtures of volatile and semi-volatile compounds bjbms.orgcropj.commdpi.com. GC-MS allows for the qualitative and quantitative determination of these compounds by separating them based on their volatility and then identifying them by their unique mass fragmentation patterns mdpi.comresearchgate.netsemanticscholar.orgresearchgate.net. For instance, GC-MS analysis has been effectively used to characterize and quantify β-caryophyllene, β-caryophyllene oxide, and α-humulene in various plant extracts, including those from Cannabis sativa mdpi.comnih.gov and Dendranthema indicum semanticscholar.org.

GC-MS/MS offers enhanced specificity and lower detection limits by employing multiple stages of mass analysis, which is particularly beneficial for analyzing complex biological or environmental samples where co-eluting interferences might be present akjournals.com. This technique allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), improving the signal-to-noise ratio and enabling the precise quantification of target caryophyllane sesquiterpenoids even at trace levels. In the analysis of sesquiterpenes, characteristic ions like m/z 161, m/z 189, and m/z 204 are often monitored in SIM (selected ion monitoring) mode for identification and quantification mdpi.comresearchgate.net.

Static Headspace Gas Chromatography (SHS-GC)

Static Headspace Gas Chromatography (SHS-GC) is a sample preparation technique frequently coupled with GC-MS for the analysis of volatile organic compounds (VOCs), including sesquiterpenes restek.comnih.govfrontiersin.org. This method involves equilibrating a sample in a sealed vial at a constant temperature, allowing volatile compounds to partition into the headspace (gas phase) above the sample. A portion of this headspace is then injected into the GC-MS system restek.comareeo.ac.ir.

SHS-GC is particularly useful for analyzing sesquiterpenes in various matrices without extensive sample pretreatment, making it a rapid and convenient approach frontiersin.orgnih.gov. For example, SHS-GC-MS has been employed to identify volatile metabolites, including caryophyllene (B1175711), in fungal cultures areeo.ac.ir and to establish volatile profiles in citrus leaves frontiersin.org. While it offers simplicity and automation, some studies indicate that SHS-GC may not be as effective for all sesquiterpenes compared to other extraction methods, potentially identifying fewer sesquiterpenes from a standard mixture compared to monoterpenes restek.com.

Solid Phase Microextraction (SPME-GC-MS)

Solid Phase Microextraction (SPME) coupled with GC-MS (SPME-GC-MS) is a solvent-free sample preparation technique widely applied for the extraction and preconcentration of volatile and semi-volatile compounds, including caryophyllane sesquiterpenoids, from diverse matrices mdpi.comnih.gov. SPME involves a fiber coated with an extracting phase that adsorbs analytes from the sample headspace or directly from the matrix mdpi.comresearchgate.net. After extraction, the fiber is directly inserted into the GC injector for thermal desorption of the analytes, which are then separated and detected by GC-MS mdpi.comnih.gov.

This method offers several advantages, such as minimal sample volume, no solvent use, and integration of sampling, extraction, and injection into a single step mdpi.comnih.gov. SPME-GC-MS has been successfully used to characterize and quantify sesquiterpenes in complex samples like red wines, where compounds such as β-caryophyllene and related oxygenated derivatives have been identified mdpi.comresearchgate.net. It has also been employed to analyze volatile components in plant materials, including the identification of caryophyllene as a flavor-determining component nih.gov. While SPME-GC-MS is effective for many volatile compounds, its performance can vary for different terpene classes, and optimization of parameters like fiber type, extraction time, and temperature is crucial for comprehensive analysis mdpi.comrestek.com.

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring (e.g., FTIR, PTR-ToF-MS)

Beyond chromatographic separation, spectroscopic methods play a vital role in the structural elucidation of caryophyllane sesquiterpenoids and in monitoring their reactions.

Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule, offering insights into its structural characteristics scielo.br. While not as commonly used for direct quantification of complex mixtures of sesquiterpenoids as GC-MS, FTIR can be valuable for confirming the presence of specific bonds or functional groups characteristic of caryophyllane structures during synthesis or isolation processes.

Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is an advanced technique used for real-time, online measurement of volatile organic compounds (VOCs) with high sensitivity and fast time resolution researchgate.netrjleegroup.comcopernicus.orgcopernicus.org. PTR-ToF-MS utilizes "soft" ionization, typically with H3O+ ions, which minimizes fragmentation of the parent molecules, allowing for direct identification and quantification of VOCs based on their molecular weight rjleegroup.comcopernicus.org. This soft ionization can simplify mass spectra interpretation by reducing the number of fragmentation products.

For sesquiterpenes, including caryophyllane derivatives like β-caryophyllene and α-humulene, PTR-MS can measure their mixing ratios in the atmosphere, with quantitative measurements achieving approximately 20% accuracy when accounting for major product ions (m/z 149+ and 205+) researchgate.netcopernicus.orgresearchgate.net. However, significant fragmentation of bicyclic sesquiterpenes can still occur, potentially reducing accuracy if only the parent ion (m/z 205+) is considered researchgate.netcopernicus.orgresearchgate.net. PTR-MS is particularly useful for monitoring biogenic VOC emissions from plants and in environmental air quality studies, providing insights into the real-time dynamics of caryophyllane sesquiterpenoids in various environments researchgate.netrjleegroup.comcopernicus.orgcopernicus.org.

Quantitative Analysis in Complex Biological and Environmental Matrices

In biological matrices, such as plant extracts or essential oils, GC-MS analysis often involves specific extraction techniques like SPME or liquid-liquid extraction to isolate and concentrate the sesquiterpenes before chromatographic separation and detection mdpi.comcropj.commdpi.com. For example, HS-SPME-GC-MS has been used to identify and quantify sesquiterpenes, including caryophyllene, in wine samples mdpi.comresearchgate.net.

In environmental matrices like water samples, techniques such as static headspace gas chromatography (HSGC) or membrane inlet mass spectrometry (MIMS) are employed for the determination of mono- and sesquiterpenes nih.gov. While MIMS offers rapid analysis and low detection limits, HSGC provides the advantage of determining individual compounds nih.gov. The complexity of the matrix often necessitates careful optimization of sample preparation and chromatographic conditions to achieve adequate separation and accurate quantification.

Table 1: Example Quantitative Data of Caryophyllane Sesquiterpenes in Cannabis sativa Extracts (Felina 32 Hemp Inflorescences) mdpi.comnih.gov

CompoundFOJ Extract (%, w/w)FOS Extract (%, w/w)
α-Humulene0.090.15
β-Caryophyllene0.090.19
β-Caryophyllene Oxide0.070.21

This table illustrates the varying concentrations of key caryophyllane sesquiterpenoids in different extracts of Cannabis sativa as determined by GC-MS, highlighting the importance of quantitative analysis in understanding the composition of complex natural products mdpi.comnih.gov.

Method Development and Validation for Sesquiterpene Analysis

The development and validation of analytical methods for sesquiterpenes are critical to ensure the reliability, accuracy, and reproducibility of results. Method validation typically involves assessing parameters such as specificity, linearity, precision, accuracy, limits of detection (LOD), limits of quantification (LOQ), and robustness akjournals.comscielo.brnih.govrsdjournal.org.

For GC-MS methods, development often includes optimizing parameters like column selection, temperature programs, carrier gas flow rates, and mass spectrometer settings (e.g., ionization energy, scan range, or selected ions for SIM/MRM) frontiersin.orgareeo.ac.ir. For example, in the analysis of sesquiterpenes in wines, SPME-GC-MS conditions were optimized for extraction and detection, including the use of a DVB/CAR/PDMS fiber and specific equilibration and extraction times mdpi.com.

Validation ensures that the developed method is fit for its intended purpose. For instance, an HPLC method developed for β-caryophyllene analysis in copaiba oleoresin was validated for specificity, linearity, precision, accuracy, and robustness, demonstrating its ability to provide reliable data rsdjournal.org. Similarly, HPLC methods for sesquiterpene lactones have been validated for linearity, precision, accuracy, and stability, with acceptable correlation coefficients and appropriate LOD/LOQ values akjournals.comscielo.br.

The linearity of a method establishes the proportional relationship between the analyte concentration and the detector response over a defined range scielo.brnih.gov. Precision, assessed through repeatability (intra-day) and intermediate precision (inter-day), indicates the agreement among results from multiple measurements of the same sample under specified conditions nih.govrsdjournal.org. Accuracy evaluates how close the measured values are to the true concentration, often determined through recovery studies scielo.brnih.gov. Robustness examines the method's ability to remain unaffected by small, deliberate variations in method parameters, which is crucial for routine analysis rsdjournal.org.

Table 2: Typical Validation Parameters for Sesquiterpene Analytical Methods

Validation ParameterDescriptionTypical Acceptance Criteria
SpecificityAbility to unequivocally assess the analyte in the presence of other components.Absence of interfering peaks
LinearityProportionality of detector response to analyte concentration.R² ≥ 0.995 - 0.999 (depending on application) scielo.brnih.gov
PrecisionCloseness of agreement among repeated measurements.Relative Standard Deviation (RSD) ≤ 5% (intra-day, inter-day) scielo.brnih.gov
AccuracyCloseness of measured value to the true value.Recovery between 95-105% scielo.brnih.gov
LOD (Limit of Detection)Lowest analyte concentration that can be reliably detected.Signal-to-noise ratio of 3:1
LOQ (Limit of Quantification)Lowest analyte concentration that can be reliably quantified.Signal-to-noise ratio of 10:1
RobustnessCapacity of the method to remain unaffected by small, deliberate variations in method parameters.Consistent results despite minor changes

This comprehensive approach to method development and validation ensures the generation of high-quality, reliable data for the characterization and quantification of caryophyllane sesquiterpenoids in various research and applied settings.

Environmental Fate and Atmospheric Chemistry of Caryophyllane Sesquiterpenoids

Emission as Biogenic Volatile Organic Compounds (BVOCs) from Vegetation

As a sesquiterpene, gamma-caryophyllene is expected to be emitted as a biogenic volatile organic compound (BVOC) from various vegetation sources. Sesquiterpenes (C15H24) are a class of BVOCs mainly emitted from coniferous trees, Scots pines, and deciduous trees copernicus.org. However, detailed, compound-specific emission rates and profiles for this compound (PubChem CID: 160533) are not extensively documented in the provided search results. General discussions on sesquiterpene emissions indicate their presence from plants like cotton rsc.org, black poplar escholarship.org, and various pine species copernicus.org, but these often refer to beta-caryophyllene (B1668595) or other sesquiterpene isomers.

Atmospheric Reactivity with Key Oxidants (e.g., Nitrate (B79036) Radical (NO3))

Specific atmospheric reactivity data for this compound (PubChem CID: 160533) with key atmospheric oxidants such as the nitrate radical (NO3), ozone (O3), or hydroxyl radicals (OH) is not available in the provided literature. The existing body of research extensively details the high reactivity of beta-caryophyllene (PubChem CID: 5281515) with these oxidants, emphasizing its significant atmospheric implications copernicus.orgcopernicus.orgacs.orgacs.org. For instance, beta-caryophyllene exhibits high reactivity towards NO3 radicals, with a rate coefficient of (1.8 ± 1.4) × 10^-11 cm^3 molec.−1 s−1 copernicus.orgacs.org.

Kinetic Studies of Reaction Rates

Kinetic studies of reaction rates, such as rate coefficients (k values) for reactions with NO3, O3, or OH radicals, are primarily reported for beta-caryophyllene (PubChem CID: 5281515) within the given sources. For example, the rate coefficient for beta-caryophyllene reacting with ozone at 296 K was determined as (1.2 ± 0.4) × 10^-14 cm^3 molec.−1 s−1 for its endocyclic double bond copernicus.org. No comparable kinetic data specific to this compound (PubChem CID: 160533) were identified.

Mechanistic Studies of Reaction Pathways (e.g., Peroxy and Alkoxy Radical Pathways)

Detailed mechanistic studies, including the formation of peroxy and alkoxy radical pathways, have been conducted for beta-caryophyllene (PubChem CID: 5281515) due to its significant atmospheric reactivity and aerosol formation potential copernicus.orgcopernicus.org. These studies often involve complex oxidation schemes leading to various oxygenated products. However, specific mechanistic pathways for the atmospheric oxidation of this compound (PubChem CID: 160533) are not described in the provided information, indicating a gap in current atmospheric chemistry research for this particular isomer.

Formation of Secondary Organic Aerosols (SOA) and Their Yields

The formation of Secondary Organic Aerosols (SOA) and their yields are well-studied for beta-caryophyllene (PubChem CID: 5281515), which is recognized as one of the most important sesquiterpenes contributing to SOA formation acs.orgcopernicus.orgcopernicus.org. SOA yields from beta-caryophyllene oxidation by ozone and nitrate radicals can be substantial, with reported maximum SOA yields of around 90% for reactions with NO3 copernicus.orgacs.org. For example, SOA yields from beta-caryophyllene ozonolysis can increase from 16 ± 5% to 37 ± 11% as temperatures decrease from 313 to 243 K copernicus.org.

Table 1: Representative Secondary Organic Aerosol (SOA) Yields for Beta-Caryophyllene Ozonolysis

OxidantTemperature Range (K)SOA Yield Range (%)Relevant ConditionsSource
Ozone243-31316-3710 µg m^-3 organic aerosol mass copernicus.org

However, data on SOA formation and yields specifically for this compound (PubChem CID: 160533) are not available in the provided sources.

Generation of Organic Nitrates (ONs) and Other Functionalized Products

The generation of organic nitrates (ONs) and other functionalized products is a known outcome of the atmospheric oxidation of sesquiterpenes, particularly with the nitrate radical. For beta-caryophyllene (PubChem CID: 5281515), organic nitrates are significant products. Gas-phase organic nitrate yields of 43 ± 10% have been reported for beta-caryophyllene's reaction with NO3, and organic nitrates can represent a major component (∼80%) of the SOA produced copernicus.orgacs.org. Examples of functionalized products from beta-caryophyllene oxidation include highly oxidized molecules (HOMs) like C14-15H22O7, C14-15H22O9, and C15H22O11,13 copernicus.org. No specific information regarding organic nitrate formation or other functionalized products solely from this compound (PubChem CID: 160533) was found.

Table 2: Organic Nitrate (ON) Yields from Beta-Caryophyllene Reaction with NO3 Radical

CompoundOxidantGas-phase ON Yield (%)Particle-phase ON Contribution to SOA (%)Source
Beta-CaryophylleneNO343 ± 10∼80 copernicus.orgacs.org

Implications for Atmospheric Chemistry and Climate Models

The implications of sesquiterpenes for atmospheric chemistry and climate models are substantial, largely driven by the high reactivity and significant SOA formation potential of compounds like beta-caryophyllene. They contribute to atmospheric aerosol burden, influence air quality, and can impact radiative forcing copernicus.orgacs.orgjussieu.fr. Given their fast reaction rates, particularly with ozone and the nitrate radical, sesquiterpenes can significantly affect the atmospheric lifetime of other trace gases and the formation of secondary pollutants. Beta-caryophyllene, with its large emissions among bicyclic sesquiterpenes, acts as a proxy for sesquiterpenes in modeling studies for global biogenic SOA mass estimation acs.orgcopernicus.org. However, due to the lack of specific atmospheric chemistry data for this compound (PubChem CID: 160533), its precise implications for atmospheric chemistry and inclusion in climate models remain unquantified, and further dedicated research is required to ascertain its individual role.

Q & A

Q. What are the validated analytical methods for quantifying gamma-caryophyllene in complex plant matrices?

this compound is commonly quantified using gas chromatography-mass spectrometry (GC-MS) due to its volatility and compatibility with terpenoid analysis . For non-volatile matrices, high-performance liquid chromatography (HPLC) coupled with UV/Vis or diode-array detection (DAD) is recommended. Key methodological considerations include:

  • Sample preparation : Use hydrodistillation or Soxhlet extraction with non-polar solvents (e.g., hexane) to isolate sesquiterpenes .
  • Internal standards : Deuterated caryophyllene or homologous sesquiterpenes (e.g., beta-caryophyllene) improve quantification accuracy .
  • Validation parameters : Report linearity (R² > 0.98), limit of detection (LOD < 0.1 µg/mL), and recovery rates (80–120%) to ensure reproducibility .

Q. How can researchers standardize this compound extraction protocols across different plant species?

Standardization requires optimizing solvent polarity, extraction time, and temperature. A tiered approach is advised:

  • Pilot studies : Compare yields from hexane, ethyl acetate, and supercritical CO₂ extraction .
  • Kinetic modeling : Use first-order kinetics to determine equilibrium time for maximal yield .
  • Cross-species validation : Test protocols on phylogenetically diverse species (e.g., Cannabis sativa vs. Ocimum basilicum) to identify species-specific biases .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound’s pharmacological mechanisms (e.g., CB2 receptor agonism vs. indirect modulation)?

Contradictory findings often arise from differential model systems (e.g., in vitro vs. in vivo) or ligand concentration gradients. To address this:

  • Dose-response curves : Test a wide concentration range (1 nM–100 µM) in CB2-transfected HEK cells alongside primary immune cells .
  • Negative controls : Include CB2 knockout models or selective antagonists (e.g., AM630) to confirm receptor specificity .
  • Meta-analysis : Systematically compare results across studies using PRISMA guidelines, highlighting variables like cell type, assay duration, and ligand purity .

Q. How can researchers mitigate batch-to-batch variability in this compound sourced from natural products?

Variability stems from environmental factors (e.g., soil pH, harvest season) and extraction artifacts. Solutions include:

  • Chemometric profiling : Use principal component analysis (PCA) to correlate chemical composition with bioactivity across batches .
  • Synthetic analogs : Develop semi-synthetic this compound via cyclization of farnesyl derivatives to ensure purity (>98%) .
  • Stability studies : Monitor degradation under UV light, humidity, and oxidative conditions using accelerated stability testing .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects in multi-component botanical extracts?

Use factorial design (e.g., 2^k factorial) to isolate interactions between this compound and co-occurring compounds (e.g., myrcene, limonene). Key steps:

  • Effect size calculation : Compute synergy scores via the Combination Index (CI) method .
  • Confounding variables : Control for solvent carryover or matrix effects using blank samples .
  • Data transparency : Share raw datasets in repositories like Zenodo, adhering to FAIR principles .

Data Presentation and Reproducibility

Q. How should researchers present contradictory data on this compound’s anti-inflammatory efficacy in peer-reviewed manuscripts?

  • Structured tables : Contrast study outcomes, highlighting variables like dosage, model organism, and endpoint metrics (Table 1) .
  • Sensitivity analysis : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .
  • Open protocols : Publish step-by-step methodologies on platforms like Protocols.io to enable replication .

Table 1 : Common Contradictions in this compound Pharmacological Studies

Study SystemDose RangeKey FindingProposed ConfounderReference
Murine macrophages (RAW 264.7)10–50 µMCB2-dependent TNF-α inhibitionImpure ligand (85% purity)
Human PBMCs5–20 µMNo CB2 activationLow receptor expression

Methodological Pitfalls to Avoid

  • Over-reliance on single analytical techniques : Cross-validate GC-MS results with NMR (¹H and ¹³C) for structural confirmation .
  • Ignoring enantiomeric purity : this compound’s stereoisomers may exhibit divergent bioactivities; use chiral chromatography to resolve .
  • Inadequate blinding : Randomize treatment groups and use double-blinding in in vivo studies to reduce observer bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.